molecular formula C11H12BrNO3 B1352798 Ethyl 4-[(2-bromoacetyl)amino]benzoate CAS No. 29182-92-1

Ethyl 4-[(2-bromoacetyl)amino]benzoate

Cat. No. B1352798
CAS RN: 29182-92-1
M. Wt: 286.12 g/mol
InChI Key: MLEHUQGOPDXVLZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-bromoacetyl)amino]benzoate is a chemical compound with the molecular formula C11H12BrNO3 . It has a molecular weight of 286.12 . This compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for Ethyl 4-[(2-bromoacetyl)amino]benzoate is 1S/C11H11BrO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-[(2-bromoacetyl)amino]benzoate is a powder . It has a melting point of 75-76 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Synthesis of Heterocycles : Ethyl 4-[(2-bromoacetyl)amino]benzoate serves as a precursor in the domino synthesis of thiazolo-fused six- and seven-membered nitrogen heterocycles, showcasing its versatility in generating complex molecular architectures with potential applications in material science and pharmaceuticals (Kumar & Ila, 2022).

  • Optical and Nonlinear Properties : Research into derived Schiff base compounds from ethyl-4-amino benzoate, a related compound, has been conducted to explore their optical limiting properties and nonlinear refractive index, indicating applications in optical devices and materials science (Abdullmajed et al., 2021).

  • Anti-Juvenile Hormone Agents : Ethyl 4-[(2-bromoacetyl)amino]benzoate derivatives have been synthesized and evaluated as anti-juvenile hormone agents, highlighting their potential use in pest control and insect growth regulation (Kuwano et al., 2008).

  • Stereoselective Synthesis : A stereoselective synthesis approach has been developed for ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate, demonstrating the compound's role in the synthesis of complex molecules with defined stereochemistry, which is crucial in drug discovery and development (Zhai et al., 2013).

  • Synthesis of Carbocyclic Nucleoside Analogues : The compound has been utilized in the synthesis of novel carbocyclic nucleoside analogues, showing its importance in the development of antiviral and anticancer agents (Hřebabecký et al., 2008).

Biological Applications

  • Anticancer Activity : Derivatives of Ethyl 4-[(2-bromoacetyl)amino]benzoate have been synthesized and evaluated for their anticancer activity, suggesting potential applications in cancer therapy (Bekircan et al., 2008).

  • Antimicrobial Activity : Novel compounds synthesized from ethyl-4-amino benzoate have shown antimicrobial activity, indicating the compound's relevance in developing new antibacterial and antifungal agents (Shakir et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of research involving Ethyl 4-[(2-bromoacetyl)amino]benzoate are not clearly outlined in the available resources. Given its use in proteomics research , it may be involved in studies related to protein function and structure.

properties

IUPAC Name

ethyl 4-[(2-bromoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEHUQGOPDXVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392284
Record name Ethyl 4-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-bromoacetyl)amino]benzoate

CAS RN

29182-92-1
Record name Ethyl 4-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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